molecular formula C4H11NO2 B094268 2-Amino-2-methyl-1,3-propanediol CAS No. 115-69-5

2-Amino-2-methyl-1,3-propanediol

Cat. No.: B094268
CAS No.: 115-69-5
M. Wt: 105.14 g/mol
InChI Key: UXFQFBNBSPQBJW-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-1,3-propanediol is an organic compound with the molecular formula C₄H₁₁NO₂. It is a versatile chemical used in various industrial and research applications. This compound is known for its buffering capacity and is commonly used in biochemical and molecular biology research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-methyl-1,3-propanediol can be synthesized through several methods. One common method involves the condensation of glycidol with a nitrile, followed by rearrangement of the imidate obtained. This reaction is typically performed in a suitable solvent and in the presence of a base . Another method involves the hydrogenation of this compound’s precursor, such as acrylonitrile and methylamine, under hydrogen gas atmosphere .

Industrial Production Methods

In industrial settings, this compound is produced on a large scale for use in the synthesis of surface-active agents and vulcanization accelerators. It is also utilized as an emulsifying agent in mineral oil and paraffin wax emulsions, polishes, and cleaning compounds .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-1,3-propanediol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, ketones, and substituted amines .

Comparison with Similar Compounds

2-Amino-2-methyl-1,3-propanediol is unique compared to similar compounds due to its specific structure and properties. Similar compounds include:

The uniqueness of this compound lies in its ability to act as a versatile buffer and its wide range of applications in various fields.

Properties

IUPAC Name

2-amino-2-methylpropane-1,3-diol
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InChI

InChI=1S/C4H11NO2/c1-4(5,2-6)3-7/h6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UXFQFBNBSPQBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
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DSSTOX Substance ID

DTXSID7059430
Record name 1,3-Propanediol, 2-amino-2-methyl-
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Molecular Weight

105.14 g/mol
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Physical Description

Pellets or Large Crystals, Liquid, Solid; [Merck Index] Colorless crystalline solid; [Aldrich MSDS]
Record name 1,3-Propanediol, 2-amino-2-methyl-
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Record name 2-Amino-2-methyl-1,3-propanediol
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Vapor Pressure

0.00654 [mmHg]
Record name 2-Amino-2-methyl-1,3-propanediol
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CAS No.

115-69-5
Record name 2-Amino-2-methyl-1,3-propanediol
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Record name Aminomethyl propanediol
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Record name 2-Amino-2-methyl-1,3-propanediol
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Record name 1,3-Propanediol, 2-amino-2-methyl-
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Record name 2-amino-2-methylpropane-1,3-diol
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Record name AMINOMETHYL PROPANEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2-Amino-2-methyl-1,3-propanediol?

A1: this compound, often abbreviated as AMPD, has the molecular formula C4H11NO2 and a molecular weight of 105.14 g/mol. Key spectroscopic data includes:

    Q2: How does AMPD perform under various conditions, and what are its notable applications due to its stability?

    A2: AMPD exhibits good stability under ambient conditions. It is highly soluble in water [] and some organic solvents, making it suitable for various formulations [, , , ]. This property makes it useful as a buffer in biochemical assays [, ] and a component in pharmaceutical formulations [, ]. Additionally, AMPD has been explored as a component in solid-state thermal energy storage materials due to its "plastic crystal" behavior [].

    Q3: Is AMPD compatible with calcium salts?

    A3: Yes, a key advantage of AMPD is its compatibility with calcium salts. Unlike phosphate and carbonate buffers, AMPD does not precipitate calcium [], making it valuable in applications where calcium presence is critical.

    Q4: Does AMPD exhibit any catalytic properties?

    A4: While not a catalyst itself, AMPD is used in the synthesis of catalysts. For example, gold nanoparticles have been deposited on AMPD-functionalized kaolinite to create a material effective in catalyzing carbon monoxide oxidation [].

    Q5: Has computational chemistry been employed to study AMPD?

    A5: Yes, ab initio molecular dynamics simulations and metadynamics have been used to investigate AMPD's role in CO2 capture and release in solutions []. These studies shed light on the reaction mechanisms, particularly emphasizing the crucial role of water in these processes.

    Q6: How do structural modifications of AMPD affect its properties?

    A6: While specific SAR data is limited within the provided research, structural analogs, like 2-amino-2-methyl-1-propanol (AMP), show differences in CO2 absorption kinetics []. This suggests that modifications to the alkyl chain and the number of hydroxyl groups can significantly impact its reactivity and potential applications.

    Q7: How can the stability and bioavailability of AMPD be improved in formulations?

    A7: Grape seed extract (GSE), rich in proanthocyanidins, has been shown to significantly enhance the stability of ascorbic acid in solutions containing AMPD at neutral and alkaline pH []. This finding suggests that incorporating stabilizing agents like GSE could be a viable strategy for improving the shelf-life of AMPD-containing formulations.

    Q8: What factors influence the dissolution rate of AMPD?

    A8: AMPD's dissolution rate, a critical factor influencing its bioavailability, can be significantly impacted by the presence of other excipients. For example, the inclusion of AMPD as a basic excipient in diclofenac salt formulations has been shown to either enhance or retard the dissolution of the drug depending on the specific salt form and concentration of AMPD [].

    Q9: What is the role of AMPD in cosmetic formulations?

    A10: AMPD is incorporated into various cosmetic formulations, including hair care products. Its alkaline nature allows it to be used as a substitute for ammonium hydroxide in hair bleach, resulting in less hair damage and a less pungent smell [].

    Q10: How is AMPD used in analytical chemistry?

    A11: AMPD serves as a buffer in analytical techniques. It's particularly useful for assays involving enzymes like alkaline phosphatase, where it acts as both a buffer and a potential phosphoacceptor [].

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